2-cyclopropyl-1H-benzimidazole
Overview
Description
2-Cyclopropyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural similarity to compounds that exhibit various pharmacological properties.
Synthesis Analysis
The synthesis of 2-cyclopropyl-1H-benzimidazole derivatives has been explored in the context of developing antimicrobial and cytotoxic agents. For instance, a series of 2-substituted-1H-benzimidazole derivatives, which may include the 2-cyclopropyl variant, were synthesized and evaluated for their biological activities against Gram-negative bacteria, fungi, and cancer cell lines, showing potent effects in some cases . Additionally, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was achieved through a reduction process involving Pd/C in a hydrogen atmosphere, which could be related to the synthesis of 2-cyclopropyl-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a closely related compound, was determined through X-ray crystallography. The benzimidazole ring system was found to be nearly planar, and the geometry of the piperazine ring showed no significant distortion from a perfect chair conformation . Although this analysis is for a substituted derivative, it provides insight into the structural characteristics that might be expected for 2-cyclopropyl-1H-benzimidazole.
Chemical Reactions Analysis
The chemical behavior of 2-cyclopropylbenzimidazole derivatives includes the cyclopropyliminium rearrangement, which leads to the formation of 2,3-dihydropyrrolobenzimidazoles. This rearrangement is influenced by the substituents on the cyclopropane ring, with different substituents leading to the formation of various isomeric products .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-cyclopropyl-1H-benzimidazole are not detailed in the provided papers, related compounds have been studied for their biological activities. For example, 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles have shown anti-Helicobacter pylori activity in vitro, but their in vivo efficacy was compromised due to their propensity to become proton pump inhibitors upon metabolic oxidation . Additionally, cyclo benzimidazole, which shares the benzimidazole core, exhibited luminescence turn-on sensing of anions, indicating that the benzimidazole moiety can be involved in specific chemical interactions .
Scientific Research Applications
Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists : 2-cyclopropyl substituted benzimidazole derivatives have been explored as novel nonpeptide LHRH antagonists. These compounds exhibit significant activity, with one derivative showing an IC50 of 4.2 nM, indicating potential applications in hormonal therapies (Li et al., 2005).
Antimicrobial Agents : Benzimidazole derivatives, including those derived from 2-cyclopropyl-1H-benzimidazole, have been noted for their broad-spectrum antimicrobial activity. This makes them valuable in drug discovery and medicinal research for treating microbial infections (Aderohunmu et al., 2017).
Anticancer Activity : Some benzimidazole derivatives have shown potential in tumor inhibition and treatment of liver cancer. They demonstrate notable efficiency in inhibiting cancer cell lines at high concentrations, presenting a promising avenue for cancer treatment (Khalifa et al., 2018).
DNA Topoisomerase I Inhibitors : Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests potential applications in developing treatments for diseases related to DNA replication and transcription (Alpan et al., 2007).
Respiratory Syncytial Virus (RSV) Inhibitors : Benzimidazole-based inhibitors have been optimized for antiviral potency against RSV. Notably, a derivative exhibited good bioavailability in several animal models and demonstrated antiviral activity following oral administration (Yu et al., 2007).
Chemical Synthesis and Catalysis : 2-cyclopropyl-1H-benzimidazole and its derivatives are used in the synthesis of other chemically important compounds. For instance, they have been employed in the synthesis of benzimidazole-5-(aryldiazenyl)thiazole derivatives, demonstrating the versatility of these compounds in organic synthesis (Alcalde et al., 1992).
Anion Sensing : Certain cyclo[2]benzimidazole derivatives demonstrate luminescence turn-on sensing of anions. This property is significant for developing sensors and probes in chemical and biochemical applications (Abraham et al., 2011).
properties
IUPAC Name |
2-cyclopropyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZKAMBZDAMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360148 | |
Record name | 2-cyclopropyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1H-benzimidazole | |
CAS RN |
16405-79-1 | |
Record name | 2-cyclopropyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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